4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID
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Overview
Description
4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID is a complex organic compound that features a quinoline core structure. HDAC inhibitors are a class of compounds that have shown promise in the treatment of various cancers by inducing cell cycle arrest and promoting apoptosis .
Preparation Methods
The synthesis of 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Doebner reaction, which involves the condensation of aniline with 2-nitrobenzaldehyde and pyruvic acid.
Functionalization: The quinoline core is then functionalized by introducing the phenyl group at the 2-position and the carboxylic acid group at the 4-position.
Amidation and Thioamidation: The carboxylic acid group is converted to an amide, followed by thioamidation to introduce the thioxomethyl group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine, which can further undergo acylation.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinoline ring to introduce various substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID has several scientific research applications:
Medicinal Chemistry:
Biological Studies: The compound can be used to study the role of HDACs in gene expression and cellular functions.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of HDAC inhibition and its effects on cellular processes.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression . By inhibiting HDACs, the compound promotes a more relaxed chromatin structure, enhancing gene expression and leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include HDAC isoforms, particularly HDAC3, which is selectively inhibited by this compound .
Comparison with Similar Compounds
Similar compounds to 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID include other HDAC inhibitors such as:
Vorinostat (SAHA): A well-known HDAC inhibitor used in cancer therapy.
Romidepsin (FK-228): Another HDAC inhibitor with a different core structure but similar mechanism of action.
Belinostat (PXD101): An HDAC inhibitor with applications in treating peripheral T-cell lymphoma.
The uniqueness of this compound lies in its specific quinoline-based structure, which provides distinct hydrophobic interactions with the HDAC active site, leading to selective inhibition of HDAC3 .
Properties
IUPAC Name |
4-[(2-phenylquinoline-4-carbonyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c28-22(27-24(31)25-17-12-10-16(11-13-17)23(29)30)19-14-21(15-6-2-1-3-7-15)26-20-9-5-4-8-18(19)20/h1-14H,(H,29,30)(H2,25,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLXMWRATBPQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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